molecular formula C19H23ClN2O2 B2643494 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol CAS No. 1251613-03-2

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B2643494
CAS No.: 1251613-03-2
M. Wt: 346.86
InChI Key: DQNOKUYLQNJXRI-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and neurological function . The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol apart from similar compounds is its specific substitution pattern on the piperazine ring and the presence of a methoxy group on the phenyl ring. These structural features may confer unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-24-18-4-2-3-15(13-18)19(23)14-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h2-8,13,19,23H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNOKUYLQNJXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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